1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyrazine and furan rings. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the acetyl group via acetylation reactions.
Step 3: Attachment of the pyrazine ring through nucleophilic substitution reactions.
Step 4: Incorporation of the furan ring via coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide
- N-phenylpyrazine-2-carboxamides
Uniqueness
1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide is unique due to its specific combination of the piperidine, pyrazine, and furan rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-acetyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12(22)21-8-4-13(5-9-21)17(23)20-11-14-16(19-7-6-18-14)15-3-2-10-24-15/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEVTLGKMMHQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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